molecular formula C18H21N5O3S B2780908 ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate CAS No. 852144-08-2

ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate

Cat. No.: B2780908
CAS No.: 852144-08-2
M. Wt: 387.46
InChI Key: NMAWKSPXDHJXMM-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C18H21N5O3S and its molecular weight is 387.46. The purity is usually 95%.
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Biological Activity

Ethyl 2-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological mechanisms, and its effects on various cellular models.

Chemical Structure and Synthesis

The compound features an indole ring , a triazole ring , and a thioether linkage , which are structural motifs known for their diverse biological activities. The synthesis typically involves multiple steps:

  • Preparation of Indole and Triazole Precursors :
    • The indole ring can be synthesized via Fischer indole synthesis.
    • The triazole ring is formed through Huisgen cycloaddition reactions.
  • Formation of Thioether Linkage :
    • This is achieved by reacting the indole precursor with a thiol-containing triazole under basic conditions.
  • Final Esterification :
    • The final product is obtained by esterification with ethyl bromoacetate.

The precise mechanism of action for this compound is not fully elucidated; however, several potential pathways have been identified:

  • Interaction with Enzymes and Receptors : The indole and triazole rings may interact with various biological targets, including enzymes and receptors that play crucial roles in cellular signaling and metabolism.
  • Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit significant antioxidant properties, which could contribute to their cytotoxic effects against cancer cells .

Anticancer Properties

Recent studies have shown that derivatives of this compound exhibit promising anticancer activity:

  • Cytotoxicity Testing :
    • The compound was tested against various cancer cell lines, including HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma). Results indicated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Structure Activity Relationship (SAR) :
    • Modifications to the thioether or indole components have been shown to enhance activity. For instance, derivatives with acetylated triazole glycosides demonstrated improved potency against both HCT-116 and MCF-7 cell lines .

Comparative Analysis

Compound TypeExample StructureNotable Activity
Indole DerivativesIndole-based compoundsDiverse biological activities
Triazole Derivatives1,2,4-TriazolesAnticancer and antimicrobial properties
Thioether CompoundsCompounds with thioether linkagesModulate interactions with biological targets
Ethyl 2-(...acetate)Ethyl 2-(2-(...))Potent cytotoxicity against cancer cell lines

Case Studies

  • Study on Anticancer Activity :
    • In a study published in PMC, compounds similar to ethyl 2-(...) were synthesized and evaluated for their cytotoxic effects against MCF-7 cells. The results indicated that modifications in the triazole structure significantly enhanced anticancer activity, suggesting a strong correlation between structure and efficacy .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound binds effectively to target proteins involved in cancer progression, which supports its potential as a lead compound for drug development .

Properties

IUPAC Name

ethyl 2-[[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-3-23-17(13-9-19-14-8-6-5-7-12(13)14)21-22-18(23)27-11-15(24)20-10-16(25)26-4-2/h5-9,19H,3-4,10-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAWKSPXDHJXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC(=O)OCC)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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